molecular formula C15H16F2N4 B6460570 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549052-46-0

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6460570
CAS No.: 2549052-46-0
M. Wt: 290.31 g/mol
InChI Key: IWCYXKZMSWKKMG-UHFFFAOYSA-N
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Description

4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted with a 2,4-difluorophenylmethyl group. This structure combines aromatic fluorination with a nitrogen-rich scaffold, which is commonly associated with bioactivity in medicinal chemistry. The fluorine atoms and piperazine moiety may enhance metabolic stability and receptor binding, respectively, though specific data require extrapolation from related compounds.

Properties

IUPAC Name

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4/c16-13-2-1-12(14(17)9-13)10-20-5-7-21(8-6-20)15-3-4-18-11-19-15/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCYXKZMSWKKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.

    Substitution with 2,4-Difluorophenylmethyl Group: The piperazine intermediate is then reacted with a 2,4-difluorobenzyl halide under basic conditions to form the substituted piperazine.

    Coupling with Pyrimidine: The final step involves coupling the substituted piperazine with a pyrimidine derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine with structurally analogous compounds, emphasizing molecular features, biological activity, and therapeutic applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
Target Compound C₁₅H₁₅F₂N₅ Pyrimidine core, 2,4-difluorophenylmethyl-piperazine Inferred: Potential antifungal or receptor modulation N/A
PC945 C₃₈H₃₆F₃N₇O₂ Triazole, tetrahydrofuran, 2,4-difluorophenyl Potent inhaled antifungal (vs. Aspergillus)
Posaconazole C₃₇H₄₂F₂N₈O₄ Triazole, tetrahydrofuran, extended piperazine-phenyl chain Broad-spectrum antifungal (oral/IV)
S-73 C₂₁H₂₅F₂N₃O₂·HCl Pyrrolidin-2-one, 2,4-difluorophenyl-piperazine Antiarrhythmic, α₁-adrenolytic
Thienopyrimidine Derivative C₂₃H₁₈Cl₂FN₃S Thieno[2,3-d]pyrimidine, 3,4-dichlorophenyl-piperazine Inferred: Kinase or receptor inhibition
Imidazole-Pyrimidine Analog C₁₈H₁₉N₇ Phenylimidazole, pyrimidine-piperazine Inferred: Cytotoxic or antimicrobial activity

Structural Analysis

  • Core Heterocycle: The target compound’s pyrimidine core is distinct from PC945 and posaconazole’s triazole rings, which are critical for antifungal activity via cytochrome P450 inhibition . S-73’s pyrrolidin-2-one moiety introduces a lactam ring, favoring cardiovascular activity through α₁-adrenergic receptor modulation .
  • Substituent Variations :

    • The 2,4-difluorophenyl group is shared with PC945, posaconazole, and S-73. Fluorination enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design.
    • Piperazine Linkage : In PC945 and posaconazole, extended piperazine-phenyl chains improve tissue penetration, whereas S-73’s shorter alkyl chain limits distribution to cardiovascular targets .

Computational Insights

For example, PC945’s triazole group likely coordinates with heme iron in fungal CYP51, a mechanism shared with posaconazole .

Biological Activity

The compound 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine is a member of the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17F2N5
  • Molecular Weight : 299.33 g/mol
  • IUPAC Name : this compound

The structure consists of a pyrimidine ring substituted with a piperazine moiety and a difluorophenyl group, which contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antiviral Activity : Research indicates that derivatives of piperazine-linked pyrimidines exhibit antiviral properties against viruses such as chikungunya virus (CHIKV). The structural modifications in these compounds enhance their selectivity and potency against viral targets .
  • Neuropharmacological Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially impacting conditions like anxiety and depression. This is hypothesized to be due to their ability to interact with serotonin and dopamine receptors .

Biological Activity Data

Activity TypeTarget/EffectReference
AntiviralInhibits CHIKV
AnticancerInhibits DHFR
NeuropharmacologicalModulation of neurotransmitter systems

Case Studies

  • Antiviral Efficacy Against CHIKV :
    A study evaluated the antiviral efficacy of various piperazine-pyrimidine derivatives, including the compound . The results indicated that certain modifications significantly improved antiviral activity while maintaining low cytotoxicity levels. The best-performing analogs demonstrated selectivity indices greater than 60, indicating a strong therapeutic window .
  • Cancer Cell Proliferation Inhibition :
    Another investigation focused on the compound's ability to inhibit cancer cell proliferation through DHFR inhibition. The study revealed that the compound effectively reduced cell viability in various cancer cell lines, suggesting potential applications in oncology .

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